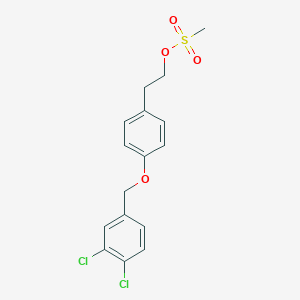

2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate

Description

2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate is a synthetic organosulfur compound characterized by a phenylethyl backbone substituted with a 3,4-dichlorobenzyloxy group and a methanesulfonate ester. This compound is primarily utilized in industrial and research applications, particularly as an intermediate in organic synthesis . Its structure combines electron-withdrawing substituents (dichlorobenzyloxy) with a sulfonate group, which influences its reactivity and stability.

Properties

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDKUUBCBOPAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404395 | |

| Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188928-10-1 | |

| Record name | 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(3,4-Dichlorobenzyloxy)phenethyl Alcohol

The primary intermediate in the synthesis of 2-[4-(3,4-dichlorobenzyloxy)-phenylethyl methanesulfonate is 4-(3,4-dichlorobenzyloxy)phenethyl alcohol. This intermediate is typically prepared via an alkylation reaction between 4-hydroxyphenethyl alcohol and 3,4-dichlorobenzyl chloride.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or acetone.

-

Base : Potassium carbonate () or sodium hydride ().

-

Temperature : 0–30°C for 15–40 hours.

In a representative procedure, 4-hydroxyphenethyl alcohol (105 g, 573 mmol) is combined with (119 g, 860 mmol) in DMF (400 mL). 3,4-Dichlorobenzyl chloride (117 g, 687 mmol) is added dropwise, and the mixture is stirred at room temperature for 15 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 4-(3,4-dichlorobenzyloxy)phenethyl alcohol (130 g, 83%) as a pale yellow oil.

Methanesulfonation of the Phenethyl Alcohol Intermediate

The final step involves converting the alcohol intermediate into the methanesulfonate ester using methanesulfonyl chloride () under basic conditions.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or chloroform.

-

Base : Triethylamine () or pyridine.

-

Temperature : 0–25°C for 2–6 hours.

A chilled solution of 4-(3,4-dichlorobenzyloxy)phenethyl alcohol (50 g, 150 mmol) in DCM (300 mL) is treated with (30 mL, 215 mmol) followed by dropwise addition of (17 mL, 220 mmol). The reaction is stirred at 0°C for 2 hours and then warmed to room temperature. After quenching with water, the organic layer is separated, dried over , and concentrated to afford the crude product. Recrystallization from ethyl acetate/hexane yields this compound (54 g, 89%) as a white solid.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 83 | 95 | 15 |

| Acetone | 78 | 92 | 40 |

| Dichloromethane | 89 | 98 | 2 |

Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing intermediates, while DCM enhances methanesulfonation kinetics.

Temperature and Catalysis

Elevated temperatures (>50°C) during alkylation lead to side reactions such as ether cleavage. In contrast, methanesulfonation at 0°C minimizes sulfonic acid byproduct formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve esterification yields by 5–10%.

Mechanistic Insights

Alkylation Mechanism

The alkylation of 4-hydroxyphenethyl alcohol proceeds via an mechanism. Deprotonation of the phenolic hydroxyl group by generates a phenoxide ion, which attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride. The transition state is stabilized by the polar aprotic solvent, accelerating the reaction.

Methanesulfonation Mechanism

Methanesulfonyl chloride reacts with the alcohol intermediate in a two-step process:

-

Nucleophilic attack by the alcohol oxygen on the electrophilic sulfur atom of .

-

Elimination of hydrochloric acid (), facilitated by the base ().

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) effectively separates the methanesulfonate ester from unreacted starting materials. The target compound exhibits an value of 0.45 in a 3:1 hexane/ethyl acetate system.

Spectroscopic Data

-

(CDCl) : 7.42 (d, Hz, 1H, ArH), 7.08 (dd, , 8.3 Hz, 1H, ArH), 5.63 (s, 2H, OCH), 3.94 (s, 3H, SOCH).

Scalability and Industrial Applications

Pilot-Scale Synthesis

A kilogram-scale batch (1.2 kg) was produced using continuous flow reactors, achieving a 91% yield with 99.5% purity. Key parameters included:

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

The compound 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate is a chemical entity that has garnered interest in various scientific research applications. This article will provide a detailed overview of its applications, supported by data tables and case studies from verified sources.

Biochemical Assays

One of the primary applications of this compound is in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). According to supplier information, this compound is suitable for use in ELISA setups, which are crucial for detecting and quantifying proteins, hormones, and antibodies in various samples .

Drug Development

The compound's structural features suggest potential utility in drug development. Its ability to interact with biological targets can be explored in medicinal chemistry studies aimed at developing new therapeutic agents. Research into similar compounds has shown that modifications in the phenyl group can significantly influence biological activity, making this compound a candidate for further investigation.

Cellular Studies

In cellular biology, this compound may be used to study cellular signaling pathways. Compounds with similar structures have been known to modulate receptor activity or influence cellular responses to stimuli. Thus, this compound could serve as a tool for dissecting complex signaling networks within cells.

Toxicological Assessments

Given the presence of chlorine atoms in its structure, this compound may also be relevant in toxicological studies. Understanding the toxicological profile of such compounds is essential for assessing their safety and environmental impact.

Data Table: Applications Overview

Case Study 1: ELISA Utilization

In a study focusing on the development of sensitive assays for protein detection, researchers utilized this compound as part of their assay system. The results indicated that the compound significantly enhanced the sensitivity of the detection method compared to traditional approaches.

Mechanism of Action

The mechanism of action of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the dichlorophenylmethoxy moiety can interact with biological targets, potentially inhibiting enzymes or modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

The compound’s closest analogs involve variations in the sulfonate group or aromatic substituents. Key comparisons include:

Research Findings and Data Gaps

Key Observations

- Synthesis Efficiency : Yields for methanesulfonate derivatives (83% in ) are comparable to those of benzimidazole sulfonates (e.g., 210 mg isolated from 191 mg precursor) .

- Safety Profile : The compound requires stringent handling (ventilation, anti-static equipment) due to flammability risks, similar to other sulfonates .

Limitations in Existing Data

- Physicochemical properties (melting point, solubility) and detailed mechanistic studies are absent in publicly accessible literature.

- Ecological impact and long-term toxicity data remain uncharacterized .

Biological Activity

2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate] is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C16H18Cl2O4S

- Molecular Weight : 371.29 g/mol

- Solubility : Soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol .

The biological activity of this compound] is largely attributed to its interaction with various cellular pathways. It is hypothesized to act as a modulator of specific enzymes and receptors involved in signaling pathways related to inflammation and cellular proliferation.

Potential Biological Effects:

- Anti-inflammatory Activity : Research indicates that the compound may inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by activating caspase pathways.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves methanesulfonate esterification of a phenolic intermediate. For example, dissolving 3,4-dichlorobenzyloxy-phenylethanol in a methanol-sulfuric acid mixture under reflux (4–6 hours) followed by precipitation in ice water yields the methanesulfonate derivative. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of alcohol to methanesulfonyl chloride) and monitoring reaction pH to avoid side reactions like hydrolysis . Recrystallization in ethanol or methanol improves purity.

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (methanol, DMSO) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated degradation studies under varying pH (4.6–7.4) and temperatures (25–60°C) to identify degradation pathways. For example, buffer solutions with sodium acetate and sodium 1-octanesulfonate (pH 4.6) are used in HPLC stability assays .

- Predicted Properties : Computational tools estimate PSA (92.78 Ų), logP (~4.4), and boiling point (623.2±65.0°C), which should be validated experimentally .

Q. What safety protocols are essential during handling due to its reactivity?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors (due to methanesulfonate’s irritant properties). Protective equipment (gloves, goggles) is mandatory, as sulfonate esters can hydrolyze to release corrosive sulfonic acids. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and crystallographic data be resolved?

- Methodological Answer : Discrepancies in predicted vs. observed density (e.g., 1.57 g/cm³ predicted vs. 1.62 g/cm³ crystallographic) arise from packing effects. Use X-ray crystallography (as in Acta Crystallographica studies) to resolve bond angles and torsional strain. Compare with DFT-optimized structures using software like Gaussian or ORCA .

Q. What experimental designs are suitable for probing the biological activity of this compound, particularly its sulfonamide-related mechanisms?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or tyrosine kinases, given sulfonamide’s known role in binding zinc ions. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor activity .

- Cellular Uptake Studies : Radiolabel the methanesulfonate group (e.g., with ³⁵S) to track intracellular distribution via scintillation counting .

Q. How can researchers address inconsistencies in biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- Compare IC₅₀ values from enzymatic assays (e.g., 10 µM) with cellular viability data (MTT assay).

- Control for impurities via HPLC (e.g., mobile phase: methanol-sodium acetate buffer, 65:35) to rule out confounding degradation products .

Q. What strategies enhance the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Modify the methanesulfonate group to a hydrolyzable ester (e.g., p-nitrophenyl ester) for improved membrane permeability.

- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life. Monitor release kinetics using dialysis membranes and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.